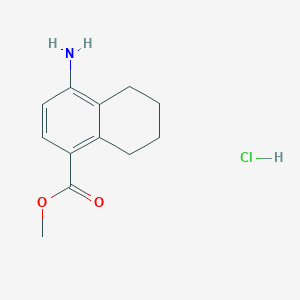

![molecular formula C10H8FNO B2994364 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1378834-16-2](/img/structure/B2994364.png)

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

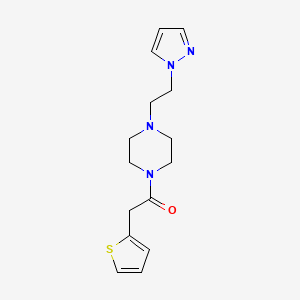

“6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the molecular formula C10H10FN . It is a type of spirocyclic compound, which are often used in drug discovery due to their unique 3-dimensional structures .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” were not found in the available literature, spirocyclic compounds in general are known for their reactivity and are often used as intermediates in various chemical reactions .Physical and Chemical Properties Analysis

The molecular weight of “6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” is 163.19 . Other specific physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

A study by Reddy et al. (2015) detailed the synthesis of libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones and evaluated their biological activity against different human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. Compounds in this series showed promising anticancer activity, with significant activity observed against human prostate cancer cell lines. The study highlighted the potential of these compounds in anticancer therapy, emphasizing their ability to induce apoptotic cell death through cell cycle arrest and caspase-3 activation (Reddy et al., 2015).

Highly Diastereoselective Synthesis

Another study focused on the catalyst-free and highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones, highlighting an efficient method for producing these compounds (Maurya et al., 2014). This research contributes to the broader understanding of synthesizing spirocyclic compounds, which are of interest due to their potential biological activities and applications in drug development.

Photochemically Induced Ring Opening

Li et al. (2020) studied the photochemical deracemization of spiro[cyclopropane-1,3′-indolin]-2′-ones, providing evidence for the generation of a triplet 1,3-diradical intermediate. This work not only adds to the understanding of the photochemical behavior of spirocyclopropyl oxindoles but also opens up new avenues for the chiral synthesis of these compounds (Li et al., 2020).

Antimicrobial Activity

Al-Romaizan (2020) synthesized new spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes to explore their antimicrobial activity. The study aimed at developing new antimicrobial agents by leveraging the structural features of spirocyclic compounds (Al-Romaizan, 2020).

Reactivity with Cyclopropanes

Buev et al. (2018) investigated the reactivity of spiroanthraceneoxazolidines with spiro[cyclopropane-3,3′-indolin]-2-ones, leading to the formation of spiro[pyrrolidine-3,3′-indolin]-2-ones. This study contributes to the understanding of the chemical reactivity of spiro compounds and their potential applications in synthesizing novel chemical structures (Buev et al., 2018).

Zukünftige Richtungen

The future directions for “6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” and similar spirocyclic compounds likely involve further exploration of their potential uses in drug discovery and other areas of chemistry . Their unique structures and reactivity make them valuable tools for the development of new chemical entities .

Eigenschaften

IUPAC Name |

6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSBFWIIFWQXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2994289.png)

![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2994296.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2994298.png)